molecular formula C17H21N3O4 B2511576 N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898419-03-9

N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2511576
CAS No.: 898419-03-9
M. Wt: 331.372
InChI Key: YCAPHICYBNRKSA-UHFFFAOYSA-N
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Description

N1-(3-methoxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications for Hypertension Remedies

Research on polymorphic modifications of similar compounds, like a 1H-pyrrolo[3,2,1-ij]quinoline carboxamide derivative, has shown strong diuretic properties, suggesting its potential as a new remedy for hypertension. Two polymorphic forms of this compound were identified, differing in their crystal packing and organizational levels, which could influence their solubility, stability, and bioavailability (Shishkina et al., 2018).

Antiplasmodial and Antifungal Activities

Another study on functionalized aminoquinolines, derived from similar pyrroloquinoline intermediates, reported moderate to potent activities against Plasmodium falciparum, a causative agent of malaria, and certain fungal species. This indicates the compound’s potential in developing novel antimalarial and antifungal agents (Vandekerckhove et al., 2015).

Electrochemical Properties for Oxidoreductase Applications

A study on the electrochemical properties of PQQ (pyrroloquinoline quinone) suggests potential applications of similar compounds in enhancing the function of oxidoreductases, enzymes critical in cellular oxidation-reduction reactions. The research demonstrated reversible electrochemical oxidation and reduction of PQQ using a conductive polypyrrole film-coated electrode, indicating potential for bioelectronic applications (Shinohara et al., 1991).

Novel Synthetic Routes for Therapeutic Agents

The synthesis of novel pyrroloquinoline derivatives, through efficient and eco-friendly methods, presents opportunities for developing therapeutic agents with enhanced pharmacological profiles. One study highlighted the synthesis of new 3H-pyrrolo[2,3-c]quinoline derivatives, offering insights into innovative synthetic routes that could be applicable to the compound , potentially leading to new drugs with improved efficacy and safety profiles (Molina et al., 1993).

Nonlinear Optical Properties for Material Science

Research on the structural and optical properties of pyrido[1,2-a]quinoxaline derivatives demonstrates the potential of pyrroloquinoline compounds in material science, particularly in developing nonlinear optical (NLO) materials. Such compounds could be utilized in creating advanced photonic devices for telecommunications, information processing, and other applications (Faizi et al., 2020).

Properties

IUPAC Name

N-(3-methoxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-24-8-2-6-18-16(22)17(23)19-13-9-11-3-4-14(21)20-7-5-12(10-13)15(11)20/h9-10H,2-8H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAPHICYBNRKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326400
Record name N-(3-methoxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898419-03-9
Record name N-(3-methoxypropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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